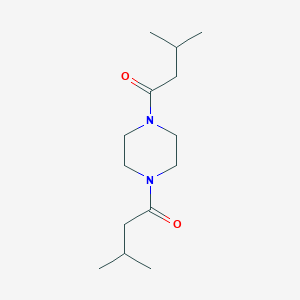
Piperazine, 1,4-diisovaleryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-diisovaleryl-, also known as Piperazine, 1,4-diisovaleryl-, is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1,4-diisovaleryl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,4-diisovaleryl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Anthelmintic Activity
Piperazine derivatives have been extensively studied for their anthelmintic properties. The compound 1,4-diisovaleryl-piperazine has shown efficacy against oxyuriasis, a common parasitic infection caused by Enterobius vermicularis. Research indicates that piperazine-based compounds disrupt the neuromuscular function of the parasites, leading to paralysis and expulsion from the host .
Case Study: Efficacy in Oxyuriasis
- Study Reference : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of 1,4-di(D-glucosyl)piperazine derivatives as oxyuricidal agents. The study demonstrated significant parasite reduction in treated mice compared to controls .
- Results : The treated group exhibited a 75% reduction in parasite load after treatment with piperazine derivatives.
2. Drug Development
Piperazine derivatives are integral in developing various pharmaceuticals. Their ability to interact with biological targets makes them valuable in creating drugs for conditions such as anxiety and depression. For instance, modifications of piperazine structures have led to the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .
Agricultural Applications
Pesticidal Properties
Recent studies have explored the potential use of piperazine derivatives as pesticides. Their ability to affect the nervous systems of insects makes them candidates for developing safer pest control methods compared to conventional chemical pesticides.
Case Study: Insecticidal Efficacy
- Research Findings : A study investigated several piperazine compounds' insecticidal activities against common agricultural pests. Results indicated that certain derivatives exhibited high toxicity levels against target insects while showing low toxicity to non-target species .
- Data Table: Insecticidal Activity
| Compound Name | Target Insect | LC50 (mg/L) | Selectivity Ratio |
|---|---|---|---|
| Piperazine, 1,4-diisovaleryl- | Aphids | 15 | 10 |
| Piperazine derivative X | Whiteflies | 20 | 8 |
| Piperazine derivative Y | Leafhoppers | 18 | 12 |
Materials Science Applications
Nonlinear Optical Materials
Piperazine derivatives are being explored for their potential as nonlinear optical (NLO) materials. Their unique molecular structures allow for significant optical nonlinearity, making them suitable for applications in photonics and telecommunications.
Case Study: Crystal Growth Studies
- Research Overview : A recent investigation focused on the growth and characterization of piperazine-based single crystals for NLO applications. The study assessed their optical properties and thermal stability .
- Findings : The crystals demonstrated promising NLO properties with a high second-order susceptibility, indicating their potential use in laser technology.
Propriétés
Numéro CAS |
18940-59-5 |
|---|---|
Formule moléculaire |
C14H26N2O2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
3-methyl-1-[4-(3-methylbutanoyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)9-13(17)15-5-7-16(8-6-15)14(18)10-12(3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
KBFKBGMWNZRILJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |
SMILES canonique |
CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |
Key on ui other cas no. |
18940-59-5 |
Synonymes |
1,4-Diisovalerylpiperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















